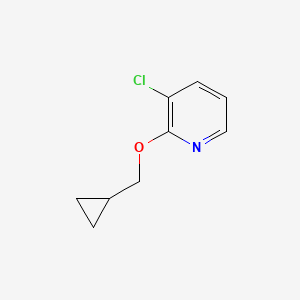

3-Chloro-2-(cyclopropylmethoxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Chloro-2-(cyclopropylmethoxy)pyridine” is a chemical compound with the molecular formula C9H10ClNO . It is a derivative of pyridine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .

Molecular Structure Analysis

The molecular structure of “3-Chloro-2-(cyclopropylmethoxy)pyridine” includes a pyridine ring with a chlorine atom at the 3rd position and a cyclopropylmethoxy group at the 2nd position . The molecule contains a total of 23 bonds, including 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 ether (aromatic), and 1 Pyridine .

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives are diverse. For instance, the reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-2-(cyclopropylmethoxy)pyridine” include a density of 1.2±0.1 g/cm3, boiling point of 171.1±20.0 °C at 760 mmHg, vapour pressure of 1.9±0.3 mmHg at 25°C, and a molar volume of 118.6±3.0 cm3 .

Applications De Recherche Scientifique

Agrochemical Industry

3-Chloro-2-(cyclopropylmethoxy)pyridine: is a key intermediate in the synthesis of various agrochemicals. Its derivatives are primarily used for the protection of crops from pests. The unique physicochemical properties of the pyridine moiety contribute to the biological activities of these compounds .

Pharmaceutical Development

This compound also finds applications in the pharmaceutical industry. Derivatives containing the pyridine structure are part of several pharmaceutical products that have been granted market approval. Ongoing research and clinical trials suggest potential for future drug development .

Organic Synthesis

In organic chemistry, 3-Chloro-2-(cyclopropylmethoxy)pyridine serves as a valuable building block. It’s involved in various synthetic pathways, including the creation of complex molecules and intermediates that are crucial for further chemical transformations .

Material Science

The pyridine derivative is utilized in the development of functional materials. Its incorporation into new compounds can lead to materials with novel properties, potentially useful in a wide range of applications from electronics to coatings .

Veterinary Medicine

Similar to its use in human pharmaceuticals, this compound’s derivatives are used in veterinary medicine. It contributes to the creation of treatments for animals, enhancing the health and productivity of livestock .

Fluorinated Compound Research

The research into fluorinated organic chemicals, which includes derivatives of 3-Chloro-2-(cyclopropylmethoxy)pyridine , is a growing field. These compounds are significant due to their influence on the biological activities and physical properties of various substances .

Mécanisme D'action

Mode of Action

The compound’s interaction with its potential targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It’s worth noting that similar compounds are often used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Propriétés

IUPAC Name |

3-chloro-2-(cyclopropylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-8-2-1-5-11-9(8)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQASJMGFUSMHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751262.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2751264.png)

methanone](/img/structure/B2751265.png)

![4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane](/img/structure/B2751271.png)

![3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2751272.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2751274.png)

![2-methyl-N-{2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2751284.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2751285.png)